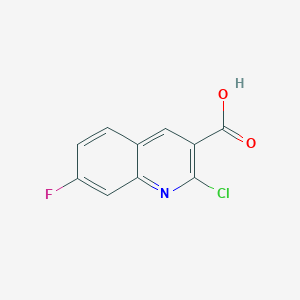

2-Chloro-7-fluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-7-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)3-5-1-2-6(12)4-8(5)13-9/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGHQQPGIMHFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017157-81-1 | |

| Record name | 2-chloro-7-fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-7-fluoroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized first. The chlorine in the fluoroquinoline-3-carbaldehyde is then replaced with various nucleophiles. The aldehyde functional group is converted to carboxylic acid using an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by different nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acid.

Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

2-Chloro-7-fluoroquinoline-3-carboxylic acid is recognized for its antibacterial properties, particularly as a precursor in the development of new antibacterial agents. Its mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. This makes it effective against a range of bacterial infections, including those caused by resistant strains .

Anticancer Potential

Research indicates that compounds within the quinolone class, including this compound, may exhibit anticancer properties by inducing apoptosis in cancer cells through targeted signaling pathways . The structural features of this compound enhance its potency against specific cancer types, warranting further investigation into its therapeutic applications.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various nucleophilic substitution reactions due to the presence of the chlorine atom, while the carboxylic acid group can participate in esterification and amidation reactions . These characteristics make it a valuable building block in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for producing this compound efficiently. Recent advancements include environmentally friendly methods that utilize catalysts to enhance yield and reduce reaction times. For example, using Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a catalyst has shown promising results in synthesizing fluoroquinolone derivatives with high yields .

Material Science

Organic Semiconductors

The electronic properties of this compound allow it to function as a charge carrier in organic semiconductors and light-emitting diodes (LEDs). Research into its application in material science focuses on developing efficient organic electronic devices that leverage its unique chemical structure.

Biological Studies

Interaction with Biological Macromolecules

Studies on this compound often involve its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential efficacy against various diseases, particularly in combination therapies designed to enhance antibacterial activity or reduce side effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carboxylic acid | Chlorine at position 2 | Moderate antibacterial activity |

| 2-Chloro-8-fluoroquinoline-4-carboxylic acid | Chlorine at position 2, fluorine at position 8 | Antibacterial properties |

| 7-Chloro-2-methylquinoline-3-carboxylic acid | Methyl group at position 2 | Antimicrobial activity |

| 7-Fluoroquinolone | Fluorine at position 7 | Broad-spectrum antibacterial activity |

This table illustrates the versatility of quinolone derivatives in medicinal chemistry while emphasizing how specific structural features influence their biological activities.

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study investigated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition against resistant strains, supporting its potential as a lead compound for new antibacterial drugs.

- Anticancer Mechanism Exploration : Research focused on understanding how this compound induces apoptosis in cancer cells. The findings revealed that it targets specific pathways involved in cell survival, suggesting further exploration for therapeutic use in oncology .

- Synthesis Optimization Research : A recent study optimized synthetic routes for producing fluoroquinolone derivatives using green chemistry principles. The incorporation of novel catalysts improved yields significantly while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-chloro-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-7-fluoroquinoline-3-carboxylic acid with analogous quinoline and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties

Substituent Effects on Reactivity and Properties

Halogen Positioning: The 2-chloro-7-fluoro substitution in the target compound creates a unique electronic environment. The chlorine at position 2 exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid at position 3 compared to non-halogenated analogs. In contrast, 7-chloro-6-fluoro derivatives (e.g., ) prioritize antibacterial activity due to optimal spatial alignment with bacterial DNA gyrase .

Functional Group Modifications: Carboxylic Acid vs. Ester: The ethyl ester in improves lipophilicity, aiding membrane permeability in prodrug formulations. Hydrolysis of the ester yields the active carboxylic acid . 4-Oxo Group: Compounds like and feature a 4-oxo-1,4-dihydroquinoline scaffold, a hallmark of fluoroquinolone antibiotics. This group enhances DNA-binding affinity but reduces synthetic versatility compared to the non-oxidized target compound .

Thermal Stability :

Research Findings and Data

Table 2: Comparative Bioactivity and Solubility

Biological Activity

2-Chloro-7-fluoroquinoline-3-carboxylic acid (CFC) is a synthetic compound belonging to the fluoroquinolone class, which is recognized for its significant antibacterial properties. This compound features a chlorine atom at the second position and a fluorine atom at the seventh position of the quinoline ring, along with a carboxylic acid functional group at the third position. Its molecular formula is .

CFC primarily acts as an antibacterial agent by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria. The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. This mechanism is particularly effective against resistant strains, making CFC a candidate for further pharmacological development .

Biological Activity

The biological activity of CFC has been evaluated through various studies, highlighting its potential as an effective antibacterial agent against a range of Gram-positive and Gram-negative bacteria. Below is a summary of its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Effective |

| Escherichia coli | 1.0 μg/mL | Moderate |

| Pseudomonas aeruginosa | 2.0 μg/mL | Limited |

| Bacillus subtilis | 0.25 μg/mL | Highly effective |

Synthesis and Structure-Activity Relationship

The synthesis of CFC can be achieved through various methods, including nucleophilic substitution reactions facilitated by catalysts. The presence of the chlorine atom enhances reactivity, while the carboxylic acid group contributes to solubility, which is crucial for biological activity .

Structure-Activity Relationship: The positioning of functional groups significantly influences the antibacterial activity of quinolone derivatives. For instance, variations in substituents can lead to different solubility profiles and reactivity, impacting their effectiveness against specific bacterial strains .

Case Studies

Recent studies have focused on the interaction between CFC and bacterial enzymes, elucidating its binding affinity with DNA gyrase. These studies have shown that modifications at the chlorinated position can greatly alter biological activity, emphasizing the importance of structure-activity relationships in drug design.

-

Study on Binding Affinity:

- Researchers evaluated CFC's binding affinity to DNA gyrase using molecular docking simulations.

- Results indicated that CFC forms stable complexes with the enzyme, leading to effective inhibition.

-

Combination Therapy Research:

- Investigations into combination therapies involving CFC and other antibiotics demonstrated enhanced antibacterial effects against resistant strains.

- This approach suggests potential for developing new treatment regimens that could mitigate resistance issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.